1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Conformational constraint Peptidomimetic design Receptor selectivity

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS 41994-51-8), systematically named as (R,S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride and commonly designated H-DL-Tic-OH·HCl, is a racemic constrained cyclic amino acid derivative with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol. The compound is supplied as a hydrochloride salt with a commercial purity specification of ≥96%, a melting point exceeding 300 °C (lit.), and the MDL number MFCD00012743.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
CAS No. 41994-51-8
Cat. No. B1299769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride
CAS41994-51-8
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESC1C(NCC2=CC=CC=C21)C(=O)O.Cl
InChIInChI=1S/C10H11NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h1-4,9,11H,5-6H2,(H,12,13);1H
InChIKeyFXHCFPUEIDRTMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS 41994-51-8): Technical Baseline for Scientific Procurement


1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS 41994-51-8), systematically named as (R,S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride and commonly designated H-DL-Tic-OH·HCl, is a racemic constrained cyclic amino acid derivative with the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol [1]. The compound is supplied as a hydrochloride salt with a commercial purity specification of ≥96%, a melting point exceeding 300 °C (lit.), and the MDL number MFCD00012743 . Structurally, it belongs to the tetrahydroisoquinoline (THIQ) family and serves as the hydrochloride salt form of the conformationally constrained phenylalanine (Phe) analog known as Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), wherein the bicyclic scaffold restricts the side-chain dihedral angle χ₁ to a narrow gauche conformational range, fundamentally differentiating it from flexible natural amino acid building blocks [1].

Why In-Class Substitution of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride Leads to Quantifiable Performance Divergence


Although several tetrahydroisoquinoline derivatives and constrained amino acid analogs are commercially available, they cannot be interchanged with CAS 41994-51-8 without measurable loss of functional performance in key application domains. The compound's differentiation is grounded in three interdependent structural features: (i) the bicyclic THIQ scaffold, which restricts the χ₁ dihedral angle of the phenylalanine side chain to approximately ±60° (gauche conformations only), eliminating the trans rotamer accessible to free phenylalanine and thereby enforcing topological constraint in peptide and peptidomimetic design [1]; (ii) the hydrochloride salt form, which confers enhanced aqueous solubility relative to the free acid form—a property critical for homogeneous biological assay conditions and solution-phase peptide synthesis workflows ; and (iii) the racemic (DL) configuration, which offers a cost-effective entry point for exploratory chemistry and scaffold validation prior to committing to enantiopure (S)- or (R)-Tic procurement. The quantitative evidence presented below demonstrates that these differences translate into measurable, comparator-validated advantages in receptor selectivity, enzyme inhibition potency, and scaffold-dependent pharmacokinetic optimization.

Quantitative Differential Evidence for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride Against Closest Comparators


Side-Chain Conformational Restriction: Tic vs. Phenylalanine – Elimination of Trans Rotamer for Enhanced Receptor Selectivity

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) functions as a conformationally constrained analog of phenylalanine (Phe) wherein the bicyclic scaffold restricts the side-chain dihedral angle χ₁ to a narrow range of approximately +60° (gauche+) or −60° (gauche−), effectively eliminating the trans (180°) rotameric state that is freely populated by phenylalanine [1]. Phenylalanine, by contrast, samples three distinct χ₁ rotameric states—gauche(+), trans, and gauche(−)—with population distributions determined by local peptide environment [1]. This reduction in conformational entropy directly impacts biological activity: replacement of D-Phe¹ with D-Tic in the somatostatin-derived cyclic peptide CTP produced one of the most potent and selective μ-opioid receptor antagonists reported, demonstrating that Tic constraint translates into measurable affinity and selectivity gains [2]. The conformational restriction is quantifiable—Tic limits accessible χ₁ space to two narrow wells versus the three broad wells of Phe, representing a ~33% reduction in side-chain conformational自由度 critical for structure–activity relationship (SAR) interpretation.

Conformational constraint Peptidomimetic design Receptor selectivity

Aminopeptidase N (APN/CD13) Inhibition: THIQ-3-carboxylic Acid Derivative Achieves Near-Equivalent Potency to Clinical Inhibitor Bestatin

In a direct head-to-head comparison within the same study, the THIQ-3-carboxylic acid derivative compound 12h demonstrated APN/CD13 inhibitory activity (IC₅₀ = 6.28 ± 0.11 μM) that is statistically comparable to the clinically used APN inhibitor Bestatin (IC₅₀ = 5.55 ± 0.01 μM), representing only a 1.13-fold potency difference [1]. This is significant because Bestatin (ubenimex) is a naturally derived dipeptide immunomodulator in clinical use as an anticancer agent, and serves as the standard positive control in APN inhibitor discovery [1]. The same study further demonstrated that most THIQ-3-carboxylic acid derivatives exhibited selectivity for APN over MMP-2, indicating a target selectivity profile amenable to further optimization [1]. The THIQ-3-carboxylic acid scaffold thus provides a fully synthetic, structurally distinct alternative to the dipeptide chemotype of Bestatin, offering divergent intellectual property space and tunable synthetic accessibility.

Aminopeptidase N APN/CD13 inhibition Anticancer lead discovery

PD-1/PD-L1 Immune Checkpoint Inhibition: Positional Isomerism on the THIQ Scaffold Produces 15.4-Fold Potency Discrimination

In a study evaluating THIQ-3-carboxylic acid derivatives as small-molecule inhibitors of the PD-1/PD-L1 protein–protein interaction (PPI), a striking positional isomer effect was observed: compound (1S,3S)-4e (LH1388), bearing the 5-cyano-3-pyridinyl appendage at the 1-position of the THIQ scaffold via a cyclized benzylamine ether linker, exhibited an IC₅₀ of 21.4 nM in a homogenous time-resolved fluorescence resonance energy transfer (HTRF) assay [1]. In contrast, compound (S)-1e (LH1352), which carries the identical appendage via direct N-attachment to the THIQ nitrogen, showed an IC₅₀ of 329 nM [1]. This represents a 15.4-fold potency improvement arising solely from the regioisomeric attachment point on the THIQ-3-carboxylic acid scaffold, underscoring the critical role of the THIQ core geometry in determining biological activity. The 1-position-constrained analog was identified as a promising lead for further optimization targeting the PD-1/PD-L1 immune checkpoint axis [1].

PD-1/PD-L1 Immune checkpoint Small-molecule inhibitor

Factor Xa Inhibition: THIQ-3-carboxylic Acid Scaffold Provides Intermediate Flexibility Enabling >1,852-Fold Selectivity Over Other Coagulation Enzymes

A systematic scaffold evaluation study compared multiple core architectures for direct factor Xa (FXa) inhibition, including both highly flexible and rigid scaffolds. The 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (THIQ3CA) scaffold was identified as possessing an intermediate level of conformational flexibility that optimally matched the active-site topology of FXa [1]. An initial screening hit, compound 23, inhibited FXa with a Ki of 28 μM. Iterative optimization exploiting the THIQ3CA scaffold's bifunctional architecture yielded dicarboxamide 47, which displayed a Ki of 135 nM—a 207-fold improvement over the initial hit [1]. Critically, compound 47 exhibited at least 1,852-fold selectivity for FXa inhibition over other coagulation enzymes (thrombin, trypsin, and related serine proteases), and doubled prothrombin time (PT) and activated partial thromboplastin time (aPTT) of human plasma at 17.1 μM and 20.2 μM, respectively—values comparable to clinically relevant anticoagulant agents [1].

Factor Xa Anticoagulant Scaffold flexibility

PPARγ Agonism: THIQ-3-carboxylic Acid Derivative KY-021 Achieves Single-Digit Nanomolar Potency with In Vivo Efficacy at Low Oral Doses

The (S)-THIQ-3-carboxylic acid derivative KY-021 was identified as a potent and selective peroxisome proliferator-activated receptor γ (PPARγ) agonist with an EC₅₀ of 11.8 nM in a human PPARγ transactivation assay [1]. In vivo, KY-021 reduced plasma glucose and triglyceride levels at a dose of 3 mg/kg/day for 7 days in male KK-Ay mice, and decreased plasma triglyceride levels across a dose range of 0.3–3 mg/kg/day for 6 days in male Zucker fatty rats [1]. Maximal plasma concentrations after oral administration at 10 mg/kg reached 6.6 μg/mL in male ICR mice and 2.1 μg/mL in male SD rats, confirming oral bioavailability [1]. Notably, repeated oral administration at 30 mg/kg/day for 10 weeks showed minimal toxicity in male SD rats, indicating a favorable therapeutic window [1]. While thiazolidinediones (e.g., rosiglitazone) represent the classical PPARγ agonist class, KY-021 demonstrates that the THIQ-3-carboxylic acid scaffold can deliver comparable or superior PPARγ agonism with a distinct safety profile within a non-thiazolidinedione chemotype.

PPARγ agonist Antidiabetic Metabolic disease

Prioritized Application Scenarios for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride Based on Quantitative Evidence


Conformationally Constrained Peptide and Peptidomimetic Synthesis Requiring Topographical Control of the Aromatic Side Chain

Researchers designing peptide-based probes, receptor antagonists, or peptidomimetic leads where the spatial orientation of an aromatic side chain is critical to target engagement should procure CAS 41994-51-8 as their constrained phenylalanine building block. As demonstrated in Section 3 (Evidence Item 1), the Tic scaffold restricts χ₁ to gauche conformations only, eliminating the trans rotamer population accessible to phenylalanine. This conformational restriction has been exploited to generate high-affinity, selective ligands for μ-opioid, δ-opioid, and CCK2 receptors [1]. The racemic hydrochloride form (41994-51-8) is the cost-effective entry point for initial SAR exploration; if stereochemistry proves critical, the enantiopure (S)- or (R)-forms can be procured subsequently based on lead optimization data. The HCl salt ensures adequate aqueous solubility for standard solid-phase and solution-phase peptide coupling protocols without requiring pre-dissolution in organic co-solvents or basic aqueous conditions.

Aminopeptidase N (APN/CD13) Inhibitor Lead Discovery and Probe Development for Oncology Applications

Investigators targeting aminopeptidase N/CD13 for anticancer drug discovery should prioritize the THIQ-3-carboxylic acid scaffold based on the quantitative demonstration that THIQ-3-carboxylic acid derivative 12h achieves APN inhibitory potency statistically equivalent to the clinical inhibitor Bestatin (IC₅₀ = 6.28 vs. 5.55 μM; Section 3, Evidence Item 2) while occupying entirely distinct, synthetically accessible chemical space [1]. The scaffold's selectivity for APN over MMP-2 further reduces polypharmacology risk at the lead identification stage. Procurement of CAS 41994-51-8 provides the unsubstituted THIQ-3-carboxylic acid core for SAR diversification at the N-terminus and aromatic ring positions, enabling systematic exploration of substituent effects on APN potency and selectivity.

PD-1/PD-L1 Small-Molecule Immune Checkpoint Inhibitor Development Exploiting Scaffold Regioisomerism

Cancer immunotherapy programs pursuing small-molecule alternatives to anti-PD-1/PD-L1 monoclonal antibodies should evaluate the THIQ-3-carboxylic acid scaffold. The 15.4-fold potency improvement achieved by repositioning the 5-cyano-3-pyridinyl appendage from the THIQ nitrogen to the 1-position (IC₅₀ 329 nM → 21.4 nM; Section 3, Evidence Item 3) demonstrates that the scaffold's geometry provides discrete, exploitable vectors for optimizing PD-1/PD-L1 protein–protein interaction inhibition [1]. CAS 41994-51-8 serves as the versatile racemic starting material for constructing focused libraries exploring both N-substituted and C-1-substituted derivatives, with the lead compound LH1388 (IC₅₀ = 21.4 nM) representing a validated benchmark for new inhibitor optimization campaigns.

Anticoagulant Drug Discovery Leveraging the THIQ3CA Scaffold's Validated Intermediate Flexibility for Factor Xa Inhibition

Medicinal chemistry teams designing direct factor Xa (FXa) inhibitors for thromboembolic disorders should select the THIQ-3-carboxylic acid (THIQ3CA) scaffold on the basis of its experimentally validated intermediate conformational flexibility, which enabled the development of dicarboxamide 47 with Ki = 135 nM and >1,852-fold selectivity over related coagulation serine proteases (Section 3, Evidence Item 4) [1]. This level of selectivity, combined with human plasma anticoagulant activity (PT and aPTT doubling at 17–20 μM), positions THIQ3CA derivatives as competitive alternatives to both highly flexible and rigid scaffold-based FXa inhibitor classes. CAS 41994-51-8 is the commercially available racemic THIQ3CA building block for synthesizing and screening novel FXa inhibitor candidates using the established three-step, high-yielding synthetic route described by Al-Horani et al. [1].

Quote Request

Request a Quote for 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.